molecular formula C11H13ClO3 B8417027 2,3-Dimethoxyphenylpropionylchloride

2,3-Dimethoxyphenylpropionylchloride

Cat. No.: B8417027
M. Wt: 228.67 g/mol
InChI Key: HDABCFMRTVRZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxyphenylpropionylchloride is an organochlorine compound featuring a phenyl ring substituted with two methoxy groups at the 2- and 3-positions and a propionyl chloride functional group. While specific data for this compound are scarce in the provided evidence, its structure suggests high reactivity due to the electron-donating methoxy groups and the electrophilic acyl chloride moiety. Such compounds are typically intermediates in organic synthesis, particularly in the preparation of amides, esters, or pharmaceuticals .

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

3-(2,3-dimethoxyphenyl)propanoyl chloride

InChI

InChI=1S/C11H13ClO3/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-5H,6-7H2,1-2H3

InChI Key

HDABCFMRTVRZFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-Dimethoxyphenylpropionylchloride with analogous compounds in terms of substituent effects, functional groups, and inferred properties.

Substituent Position and Electronic Effects

  • This compound vs. In contrast, the 3,4-dihydroxy groups in the latter compound (CAS 62-31-7) increase polarity and hydrogen-bonding capacity, making it more hydrophilic . Reactivity: Acyl chlorides (as in the target compound) are more reactive toward hydrolysis and nucleophilic attack compared to amine hydrochlorides (as in CAS 62-31-7), which are stable salts .

Functional Group Comparison

  • Propionyl Chloride vs. Ester Derivatives :
    • 3-(2,3-Dimethylphenyl)propionic acid methyl ester (CAS 582-53-6) contains an ester group, which is less reactive than the acyl chloride in this compound. Esters require harsher conditions (e.g., acid/base catalysis) for hydrolysis, whereas acyl chlorides react rapidly with water or alcohols .
    • Thermal Stability : Acyl chlorides generally have lower thermal stability compared to esters due to the labile chlorine atom, which can be displaced under mild heating .

Substituent Bulk and Steric Effects

  • 2,3-Dimethoxy vs. 2,3-Dimethyl Substituents: Methoxy groups (-OCH₃) are bulkier and more polar than methyl groups (-CH₃). For example, 2,3-Dimethyl-3-hexanol (CAS 4166-46-5) has non-polar methyl substituents, leading to lower solubility in polar solvents compared to the methoxy-substituted target compound . Steric Hindrance: The larger methoxy groups may slow down reactions at the acyl chloride site by hindering nucleophilic approach, whereas smaller substituents (e.g., methyl) have minimal steric impact .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Functional Group Key Properties (Inferred) Reactivity Notes
This compound Not listed Acyl chloride High reactivity, polar, moisture-sensitive Rapid nucleophilic substitution
2-(3,4-Dihydroxyphenyl)ethylamine HCl 62-31-7 Amine hydrochloride Hydrophilic, stable salt Low reactivity, used in biochemistry
3-(2,3-Dimethylphenyl)propionic acid ME 582-53-6 Ester Moderate reactivity, hydrophobic Requires catalysis for hydrolysis
2,3-Dimethyl-3-hexanol 4166-46-5 Alcohol Low polarity, volatile Participates in esterification

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